rel-4-(((R)-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane
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Overview
Description
The compound rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure with two oxazoline rings and a diazacyclododecane core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane typically involves multiple steps, including the formation of oxazoline rings and their subsequent attachment to the diazacyclododecane core. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the oxazoline rings or the diazacyclododecane core.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups to the phenyl rings.
Scientific Research Applications
rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazacyclododecane derivatives and oxazoline-containing molecules. Examples include:
Uniqueness
The uniqueness of rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H36N4O4 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
10-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C28H36N4O4/c1-3-7-23(8-4-1)25-21-35-27(29-25)19-31-11-15-33-17-13-32(14-18-34-16-12-31)20-28-30-26(22-36-28)24-9-5-2-6-10-24/h1-10,25-26H,11-22H2/t25-,26+ |
InChI Key |
BAOWZVIXLATULY-WMPKNSHKSA-N |
Isomeric SMILES |
C1COCCN(CCOCCN1CC2=N[C@H](CO2)C3=CC=CC=C3)CC4=N[C@@H](CO4)C5=CC=CC=C5 |
Canonical SMILES |
C1COCCN(CCOCCN1CC2=NC(CO2)C3=CC=CC=C3)CC4=NC(CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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